1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride
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Overview
Description
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride is a chemical compound belonging to the class of isoquinolines Isoquinolines are a group of heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activity
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride can be achieved through several synthetic routes. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound through cyclization . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex isoquinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions, particularly involving the methoxy groups, can yield a variety of functionalized isoquinolines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are often more complex isoquinoline derivatives with potential biological activity .
Scientific Research Applications
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic applications, particularly in the treatment of neurological disorders and as enzyme inhibitors.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some isoquinoline derivatives act as inhibitors of catechol-O-methyltransferase, an enzyme involved in the metabolism of neurotransmitters . This interaction can lead to various pharmacological effects, including neuroprotection and modulation of neurotransmitter levels.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound is also an isoquinoline derivative with similar structural features and biological activities.
1,2,3,4-Tetrahydroisoquinoline: A simpler isoquinoline derivative that serves as a precursor for more complex compounds.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Another isoquinoline derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
92322-92-4 |
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Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-6-15-7-5-11-8-13(16-2)14(17-3)9-12(11)10-15;/h8-9H,4-7,10H2,1-3H3;1H |
InChI Key |
NXHDFSWHBZGJCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH+]1CCC2=CC(=C(C=C2C1)OC)OC.[Cl-] |
Origin of Product |
United States |
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